molecular formula C22H29N3O2S B10879416 9-ethyl-3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole

9-ethyl-3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole

Cat. No.: B10879416
M. Wt: 399.6 g/mol
InChI Key: XFSIZUDVICOUMM-UHFFFAOYSA-N
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Description

4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE is a complex organic compound that features a carbazole moiety linked to a tetrahydropyrazinyl propyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding sulfide.

Scientific Research Applications

4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or ion channels in the nervous system.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE is unique due to its combination of a carbazole moiety with a tetrahydropyrazinyl propyl sulfone group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

9-ethyl-3-[(4-propylsulfonylpiperazin-1-yl)methyl]carbazole

InChI

InChI=1S/C22H29N3O2S/c1-3-15-28(26,27)24-13-11-23(12-14-24)17-18-9-10-22-20(16-18)19-7-5-6-8-21(19)25(22)4-2/h5-10,16H,3-4,11-15,17H2,1-2H3

InChI Key

XFSIZUDVICOUMM-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC

Origin of Product

United States

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